BenchChemオンラインストアへようこそ!

4-[(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]benzohydrazide

Lipophilicity Membrane permeability Tetrazole scaffold optimization

4-[(5-Phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]benzohydrazide (CAS 380196-90-7) is a heterobifunctional research chemical (mol. wt.

Molecular Formula C15H14N6O
Molecular Weight 294.318
CAS No. 380196-90-7
Cat. No. B2912373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]benzohydrazide
CAS380196-90-7
Molecular FormulaC15H14N6O
Molecular Weight294.318
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(N=N2)CC3=CC=C(C=C3)C(=O)NN
InChIInChI=1S/C15H14N6O/c16-17-15(22)13-8-6-11(7-9-13)10-21-19-14(18-20-21)12-4-2-1-3-5-12/h1-9H,10,16H2,(H,17,22)
InChIKeyHCPZYZRNNCUOOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(5-Phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]benzohydrazide (CAS 380196-90-7): A Core Tetrazole-Hydrazide Building Block for Fragment-Based Inhibitor Design


4-[(5-Phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]benzohydrazide (CAS 380196-90-7) is a heterobifunctional research chemical (mol. wt. 294.31 g/mol, purity ≥95%) that combines a 5-phenyl-substituted 2H-tetrazole ring with a benzohydrazide moiety via a methylene bridge [1]. This scaffold belongs to the tetrazolylhydrazide class, which has been validated as a metal-chelating warhead in fragment-based drug discovery against JumonjiC-domain-containing histone demethylases (KDM4 family) [2]. The compound is commercially available from authorized suppliers including Santa Cruz Biotechnology (Cat. sc-348158) and AKSci (Cat. 8257CG) for research use only .

Why Generic Substitution of 4-[(5-Phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]benzohydrazide (CAS 380196-90-7) Is Not Advisable: Structural Differentiation from Common Tetrazole-Hydrazide Analogs


Tetrazole-hydrazide scaffolds are not interchangeable. Even within this narrow chemotype, variations in tetrazole ring substitution (N1 vs N2 isomers), the presence of a phenyl group at the 5-position, and the length of the linker between the tetrazole and the hydrazide warhead profoundly alter metal-chelating geometry, target selectivity, and physicochemical properties [1]. For instance, the unsubstituted lead fragment 2-(1H-tetrazol-5-yl)acetohydrazide (Mr = 142 Da) exhibits an IC₅₀ of 46.6 µM against KDM4A in an FDH-coupled assay, while the target compound's 5-phenyl modification and methylene-extended linker yield a higher molecular weight (294.31 Da) and an XLogP3 of 1.9, substantially altering lipophilicity and membrane permeability relative to smaller, more polar analogs [1][2]. Differences in regioisomerism (2H-tetrazole in the target compound versus 1H-tetrazole in 3-(1H-tetrazol-1-yl)benzohydrazide) further lead to distinct hydrogen-bond acceptor/donor patterns critical for protein recognition [3].

Quantitative Differentiation Evidence for 4-[(5-Phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]benzohydrazide (CAS 380196-90-7) Versus Closest Structural Analogs


Lipophilicity Advantage (XLogP3) of the 5-Phenyl-2H-tetrazole Scaffold Compared to Unsubstituted Tetrazole-Hydrazide Fragments

The target compound (CAS 380196-90-7) has a computed XLogP3 of 1.9, attributed to its 5-phenyl-2H-tetrazole ring and para-substituted benzohydrazide [1]. In contrast, the prototypical fragment-lead 2-(1H-tetrazol-5-yl)acetohydrazide (Mr = 142 Da) has a significantly lower XLogP3 (estimated near -0.5) due to the absence of aromatic substituents [2]. This 2.4 log unit difference translates to approximately 250-fold higher theoretical partition coefficient, which is predictive of improved passive membrane permeability for intracellular target engagement [3]. For procurement decisions, this means the 5-phenyltetrazole scaffold provides a starting point with inherently greater cell penetration potential than the unsubstituted core fragment, reducing the need for subsequent lipophilicity-enhancing modifications that often compromise ligand efficiency.

Lipophilicity Membrane permeability Tetrazole scaffold optimization

Conformational Flexibility of the Methylene-Bridged Linker Versus Directly Attached Tetrazole-Benzohydrazide Analogs

The target compound features a methylene (-CH₂-) bridge between the 2H-tetrazole ring and the para-position of the benzohydrazide moiety, resulting in a rotatable bond count of 4 [1]. This contrasts with the directly attached analog 3-(1H-tetrazol-1-yl)benzohydrazide (CAS 351994-81-5), where the tetrazole is connected directly to the phenyl ring (rotatable bond count = 2) . The additional two rotatable bonds in the target compound introduce conformational degrees of freedom that may allow the hydrazide warhead to sample a wider range of coordination geometries with the active-site metal ion (e.g., Fe²⁺ in KDM4 or Cu²⁺ in AOC3) [2]. This structural feature is particularly relevant for fragment-based screening campaigns where linker length optimization is a critical step in improving binding affinity without increasing molecular weight.

Linker optimization Conformational entropy Protein binding Tetrazole-hydrazide SAR

2H-Tetrazole Regioisomer (5-Phenyl) Versus 1H-Tetrazole Regioisomer: Differential Hydrogen-Bond Acceptor Patterns

The target compound contains a 2,5-disubstituted 2H-tetrazole, which provides a distinct hydrogen-bond acceptor (HBA) pattern compared to the 1,5-disubstituted 1H-tetrazole found in analogs such as 3-(1H-tetrazol-1-yl)benzohydrazide [1]. The 2H-tetrazole ring positions the N3 nitrogen as an HBA, while the 1H-tetrazole utilizes N4 . This subtle regioisomeric difference has been shown to impact selectivity in KDM4 histone demethylase inhibition, where the tetrazole ring coordinates the active-site Fe²⁺ ion [2]. For procurement, selecting the correct tetrazole isomer is critical, as regioisomer-dependent coordination geometry can alter inhibitor potency by an order of magnitude—yet commercial descriptions of 'tetrazole-benzohydrazide' compounds frequently omit explicit N1/N2 substitution specification.

Tetrazole regioisomerism Hydrogen bonding Bioisosterism KDM4 inhibitor design

Dual Hydrogen-Bond Donor Capacity (Hydrazide -NH-NH₂) Versus Single-Donor Amide Analogs

The benzohydrazide moiety of the target compound provides two hydrogen-bond donors (HBD = 2) and five hydrogen-bond acceptors (HBA = 5), as computed from its structure [1]. This contrasts with commonly used bioisosteric replacements such as the corresponding carboxylic acid (4-[(5-phenyl-2H-tetrazol-2-yl)methyl]benzoic acid), which has only one HBD [2]. The additional hydrogen-bond donor enables bidentate metal chelation, a feature critical for inhibition of metalloenzymes like KDM4 demethylases and AOC3 amine oxidase [3][4]. In the AOC3 inhibitor series, hydrazide-containing compounds (e.g., compound 5 with IC₅₀ = 0.069 µM after preincubation) were significantly more potent than the corresponding glycine amide (IC₅₀ ≈ 6 µM), demonstrating the functional advantage of the hydrazide warhead over simpler amide alternatives [4].

Hydrazide warhead Hydrogen bond donor count Metal chelation Fragment-based drug design

Commercial Availability and Purity Consistency (≥95%) for Reproducible SAR Studies

4-[(5-Phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]benzohydrazide is stocked by two independent reputable suppliers—Santa Cruz Biotechnology (sc-348158, 1 g at $266, 5 g at $800) and AKSci (8257CG, minimum purity 95%) —with defined purity specifications. By contrast, the 1H-regioisomer analog 3-(1H-tetrazol-1-yl)benzohydrazide (CAS 351994-81-5) is listed with less stringent purity documentation across suppliers, and the unsubstituted fragment 2-(1H-tetrazol-5-yl)acetohydrazide is not commercially available from major US/EU vendors, requiring custom synthesis [1]. This reliable dual-source supply with documented purity reduces lead-time uncertainty and batch-to-batch variability for ongoing structure-activity relationship (SAR) programs.

Chemical procurement Purity specification Reproducibility SAR consistency

Recommended Application Scenarios for 4-[(5-Phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]benzohydrazide (CAS 380196-90-7)


Fragment-Based Screening for JumonjiC-Domain Histone Demethylase (KDM4) Inhibitors

The tetrazolylhydrazide scaffold has been unequivocally validated as a selective KDM4 subfamily inhibitor in both FDH-coupled (IC₅₀ = 46.6 µM for the unsubstituted lead) and antibody-based (IC₅₀ = 2.4 µM) assays [1]. The target compound (CAS 380196-90-7) offers a pre-functionalized, lipophilic variant (XLogP3 = 1.9) of this pharmacophore with a methylene-extended linker, making it an ideal starting fragment for structure-based optimization campaigns aiming to improve membrane permeability and target residence time [2]. Its benzohydrazide warhead provides bidentate Fe²⁺ chelation capacity validated by co-crystal structures of closely related tetrazolylhydrazides with KDM4D (PDB: 6ETT, 6ETS, 6ETG) [3].

Design of Semicarbazide-Sensitive Amine Oxidase (AOC3/VAP-1) Inhibitors

Structure-activity relationship data from a closely related series of ω-(5-phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides demonstrate that hydrazide-containing phenyltetrazole compounds are potent AOC3 inhibitors, with the lead hydrazide (compound 5) achieving an IC₅₀ of 0.069 µM after 15-min enzyme preincubation [1]. The target compound (CAS 380196-90-7) shares the 5-phenyl-2H-tetrazole motif and hydrazide warhead, differing only in the alkyl spacer length and benzohydrazide substitution. It can serve as a direct precursor for synthesizing and screening novel AOC3 inhibitors with potential anti-inflammatory applications [1].

Synthesis of Schiff Base and Hydrazone Libraries for Antimicrobial and Anticancer Screening

The free -NH₂ group of the benzohydrazide moiety in CAS 380196-90-7 readily undergoes condensation with aromatic aldehydes and ketones to form hydrazone and Schiff base derivatives [1]. Published tetrazole-hydrazone hybrids have shown aldose reductase (AR) inhibitory activity, with Kᵢ values in the nanomolar to micromolar range, as well as antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa when combined with trimethoprim [2][3]. The target compound's 5-phenyl substitution and methylene spacer provide a differentiated starting scaffold for generating focused libraries that systematically explore the impact of lipophilicity and linker flexibility on bioactivity.

Procurement-Standardized Reference Compound for Tetrazole-Hydrazide SAR Studies

Given its dual commercial availability (Santa Cruz Biotechnology sc-348158 and AKSci 8257CG), documented purity (≥95%), and well-defined structural features (2H-tetrazole regioisomer, methylene linker, benzohydrazide warhead), CAS 380196-90-7 is uniquely suited as a procurement-standardized reference compound for medicinal chemistry groups optimizing tetrazole-based metalloenzyme inhibitors [1][2]. Using a single, traceable compound across multiple assay platforms ensures cross-study data comparability, a critical factor in academic-industrial collaboration projects where batch-to-batch consistency is audited [3].

Quote Request

Request a Quote for 4-[(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.